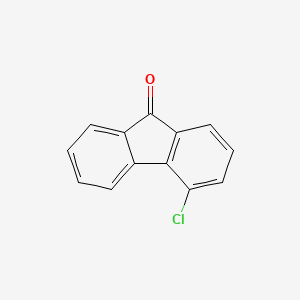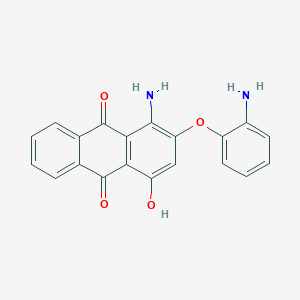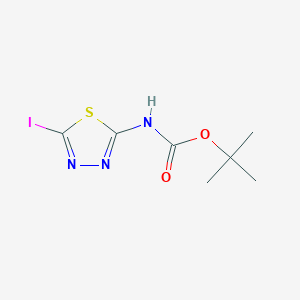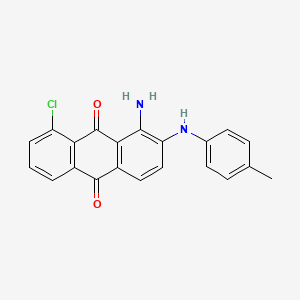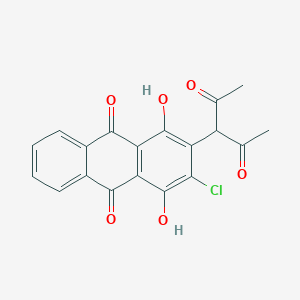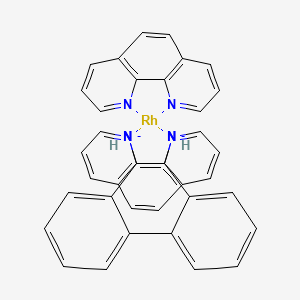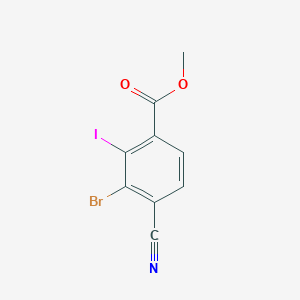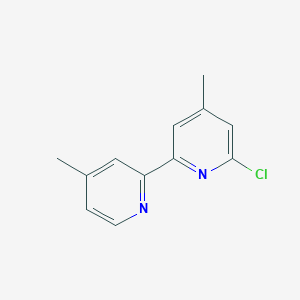
6-Chloro-4,4'-dimethyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 4,4’-positions of the bipyridine structure. Bipyridines are a class of compounds known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4,4’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4,4’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Complexation: Metal salts such as palladium(II) chloride (PdCl2) or copper(II) sulfate (CuSO4) are commonly used to form metal complexes.
Major Products
Applications De Recherche Scientifique
6-Chloro-4,4’-dimethyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Investigations into its potential as a pharmacophore for drug development.
Mécanisme D'action
The mechanism of action of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the chlorine atom at the 6-position, resulting in different reactivity and complexation properties.
6,6’-Dimethyl-2,2’-bipyridine: Substitution at the 6,6’-positions instead of the 4,4’-positions, leading to variations in steric and electronic effects.
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine: Contains bromine atoms instead of chlorine, affecting its reactivity and applications.
Uniqueness
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct reactivity and coordination properties. This makes it valuable for specific applications in catalysis and material science where such properties are desired .
Propriétés
Numéro CAS |
1025763-34-1 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-chloro-4-methyl-6-(4-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 |
Clé InChI |
YLUGLGAXDFMPSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



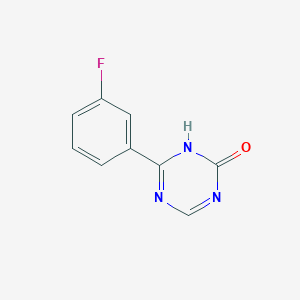
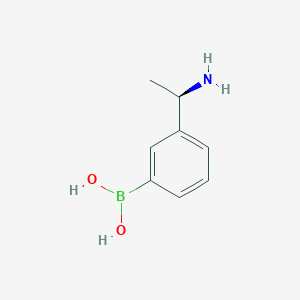
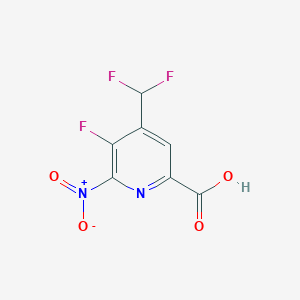
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
